molecular formula C17H22F3N3O4 B15221022 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B15221022
M. Wt: 389.4 g/mol
InChI Key: UKAKLCWWALMUBO-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester typically involves multiple steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and aldehydes.

    Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Addition of the Hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo Group: This step involves the use of specific reagents such as trifluoromethyl ketones and furanyl derivatives under controlled conditions.

    Esterification to Form the 1,1-Dimethylethyl Ester: This final step typically involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyrazine Derivatives: These compounds share the imidazo[1,5-a]pyrazine core but differ in their substituents.

    Furanyl Derivatives: Compounds containing the furan ring with various substituents.

    Trifluoromethyl Ketones: Compounds with the trifluoromethyl group attached to a ketone.

Uniqueness

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H22F3N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

tert-butyl 2-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H22F3N3O4/c1-10-7-12(13(26-10)17(18,19)20)23-9-11-8-21(5-6-22(11)14(23)24)15(25)27-16(2,3)4/h7,11H,5-6,8-9H2,1-4H3

InChI Key

UKAKLCWWALMUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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